molecular formula C23H33N3O8 B564977 Vildagliptin beta-D-glucuronide CAS No. 1147403-03-9

Vildagliptin beta-D-glucuronide

Cat. No.: B564977
CAS No.: 1147403-03-9
M. Wt: 479.5 g/mol
InChI Key: PSIDBGKCTWXOHS-VBUQDNKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin beta-D-glucuronide is a metabolite of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which in turn prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved glycemic control by enhancing insulin secretion and reducing glucagon release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vildagliptin involves several steps starting from L-proline. The process includes the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .

Industrial Production Methods

Industrial production of vildagliptin follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin beta-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vildagliptin can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Vildagliptin beta-D-glucuronide has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on various biological pathways and its potential therapeutic applications.

    Medicine: Investigated for its role in the treatment of type 2 diabetes and its potential use in combination therapies.

    Industry: Used in the pharmaceutical industry for the development of new drugs and formulations

Mechanism of Action

Vildagliptin beta-D-glucuronide exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion from the beta cells of the pancreas and reduces glucagon release from the alpha cells. This dual action helps in maintaining blood glucose levels within the normal range .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vildagliptin beta-D-glucuronide is unique due to its specific metabolic pathway and its role as a metabolite of vildagliptin. Its distinct chemical structure and metabolic properties make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

1147403-03-9

Molecular Formula

C23H33N3O8

Molecular Weight

479.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12?,13?,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1

InChI Key

PSIDBGKCTWXOHS-VBUQDNKCSA-N

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N

Synonyms

(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile_x000B_O-β-D-Glucopyranosiduronic Acid;  Vildagliptin O-Glucuronide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.